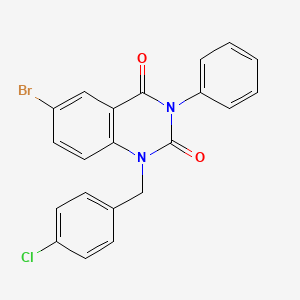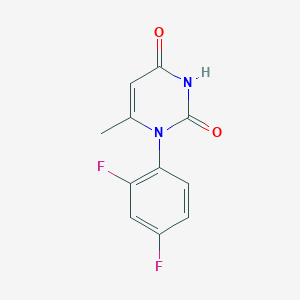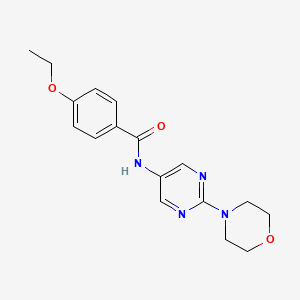
6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a bromine atom at the 6th position, a chlorobenzyl group at the 1st position, and a phenyl group at the 3rd position of the quinazoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Bromination: The bromine atom is introduced at the 6th position using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Substitution Reactions: The chlorobenzyl and phenyl groups are introduced through nucleophilic substitution reactions using appropriate benzyl halides and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the quinazoline core using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzylic and aromatic positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: N-bromosuccinimide (NBS), benzyl halides, phenyl derivatives
Major Products
Oxidation: Formation of carboxylic acids or ketones at the benzylic position.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Introduction of various functional groups at the benzylic and aromatic positions.
Scientific Research Applications
6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-1-(4-methylbenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 6-bromo-1-(4-fluorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
- 6-bromo-1-(4-nitrobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione
Uniqueness
6-bromo-1-(4-chlorobenzyl)-3-phenylquinazoline-2,4(1H,3H)-dione is unique due to the presence of the chlorobenzyl group, which may impart distinct chemical and biological properties compared to its analogs. The specific substitution pattern can influence its reactivity, solubility, and interaction with biological targets.
Properties
Molecular Formula |
C21H14BrClN2O2 |
|---|---|
Molecular Weight |
441.7 g/mol |
IUPAC Name |
6-bromo-1-[(4-chlorophenyl)methyl]-3-phenylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H14BrClN2O2/c22-15-8-11-19-18(12-15)20(26)25(17-4-2-1-3-5-17)21(27)24(19)13-14-6-9-16(23)10-7-14/h1-12H,13H2 |
InChI Key |
KINPUSMDGGQHNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=C(C=CC(=C3)Br)N(C2=O)CC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11192393.png)
![Ethyl 2-[(2,4-dichlorophenyl)amino]-4-methylpyrimidine-5-carboxylate](/img/structure/B11192400.png)
![2-Bromo-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192401.png)
![5-Chloro-2-methoxy-N-[2-(pyrrolidin-1-YL)pyrimidin-5-YL]benzamide](/img/structure/B11192404.png)
![4-(Methoxymethyl)-2-[(4-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11192407.png)

![3,5-dimethyl-N-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B11192413.png)
![(4-Benzylpiperazin-1-yl)[2-methyl-4-(3-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl]methanone](/img/structure/B11192418.png)
![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(4-fluorophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11192439.png)

![(1Z)-4,4,6-trimethyl-2-oxo-1-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl acetate](/img/structure/B11192453.png)

![(1E)-4,4,6-trimethyl-6-phenyl-1-(2-phenylhydrazinylidene)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11192463.png)
![3-{5-[1-(5-Methylthiophene-2-carbonyl)piperidin-2-YL]-1,2,4-oxadiazol-3-YL}pyridine](/img/structure/B11192467.png)
